molecular formula C24H36O8 B12432341 6-Acetylforskolin; 6-O-Acetylforskolin

6-Acetylforskolin; 6-O-Acetylforskolin

Cat. No.: B12432341
M. Wt: 452.5 g/mol
InChI Key: ZSBZMJGJWOYRBW-TVWTYDNQSA-N
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Description

The compound (3R,4aR,10aR,10bS)-5-(acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-hexahydro-2H-naphtho[2,1-b]pyran-6-yl acetate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4aR,10aR,10bS)-5-(acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-hexahydro-2H-naphtho[2,1-b]pyran-6-yl acetate involves multiple steps, including the formation of the core naphtho[2,1-b]pyran structure and the introduction of various functional groups. Common synthetic routes may involve:

    Formation of the Core Structure: This step typically involves cyclization reactions to form the hexahydro-2H-naphtho[2,1-b]pyran core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R,4aR,10aR,10bS)-5-(acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-hexahydro-2H-naphtho[2,1-b]pyran-6-yl acetate: can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The ethenyl group can be reduced to form an ethyl group.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

(3R,4aR,10aR,10bS)-5-(acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-hexahydro-2H-naphtho[2,1-b]pyran-6-yl acetate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4aR,10aR,10bS)-5-(acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-hexahydro-2H-naphtho[2,1-b]pyran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

(3R,4aR,10aR,10bS)-5-(acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-hexahydro-2H-naphtho[2,1-b]pyran-6-yl acetate: can be compared with similar compounds such as:

    (3R,4aR,10aR,10bS)-5-(hydroxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-hexahydro-2H-naphtho[2,1-b]pyran-6-yl acetate: Differing by the presence of a hydroxy group instead of an acetyloxy group.

    (3R,4aR,10aR,10bS)-5-(acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-hexahydro-2H-naphtho[2,1-b]pyran-6-yl propionate: Differing by the presence of a propionate group instead of an acetate group.

These comparisons highlight the unique structural features and potential functional differences of (3R,4aR,10aR,10bS)-5-(acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-hexahydro-2H-naphtho[2,1-b]pyran-6-yl acetate .

Properties

Molecular Formula

C24H36O8

Molecular Weight

452.5 g/mol

IUPAC Name

[(3R,4aR,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate

InChI

InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15?,17?,18?,19?,21-,22-,23+,24-/m0/s1

InChI Key

ZSBZMJGJWOYRBW-TVWTYDNQSA-N

Isomeric SMILES

CC(=O)OC1C2[C@](C(CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3(C1OC(=O)C)C)(C)C=C)O)C

Canonical SMILES

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C

Origin of Product

United States

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